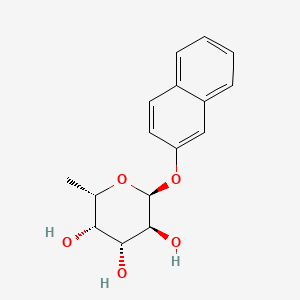

Naftil-alfa-L-fucosido

Descripción general

Descripción

Naphthyl-alpha-L-fucoside, also known as 2-naphthyl-alpha-L-fucopyranoside, is a fucose-containing compound that has been widely used in scientific research due to its unique biochemical and physiological properties. This compound can be synthesized using various methods, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Producción de Oligosacáridos de Leche Humana Fucosilados (HMO)

El naftil-alfa-L-fucosido se utiliza en la síntesis enzimática de HMO fucosilados. Estos oligosacáridos son importantes debido a sus funciones fisiológicas en los lactantes alimentados con leche materna, como el desarrollo del sistema inmunitario y la salud intestinal. El compuesto sirve como sustrato para las alfa-L-fucosidasas, que se modifican para funcionar como fucosintasas, facilitando la producción de glicanos bioactivos .

Desarrollo de Compuestos Prebióticos

El compuesto es fundamental en la síntesis de fucosilactolasas como la 2'-fucosilactolasa y la 3'-fucosilactolasa, que tienen efectos prebióticos. Estos compuestos sintetizados promueven el crecimiento de bacterias intestinales beneficiosas como Lactobacillus y Bifidobacterium, sin estimular las bacterias dañinas .

Sustrato Enzimático para Alfa-L-Fucosidasa

Como sustrato cromogénico y fluorogénico para la alfa-L-Fucosidasa, el this compound ayuda en la detección y medición de la actividad enzimática. Tras la hidrólisis, libera 2-naftol, que puede unirse con reactivos de tinción para formar azo-tintes, o detectarse mediante análisis de fluorescencia .

Inhibidor de Corynebacterium Glutamicum

Se ha demostrado que el this compound inhibe el crecimiento de Corynebacterium glutamicum al unirse a las enzimas implicadas en su metabolismo. Esta aplicación es crucial para estudiar el crecimiento bacteriano y podría tener implicaciones en el control de las poblaciones bacterianas .

Estudios Histoquímicos

El compuesto ha sido evaluado como sustrato histoquímico para la alfa-fucosidasa. Esta aplicación es importante para la visualización de la actividad enzimática dentro de los tejidos, ayudando en el diagnóstico e investigación de diversas enfermedades .

Investigación en Glicobiología

En glicobiología, el this compound se utiliza para estudiar el proceso de glicosilación y sus funciones. Sirve como un compuesto modelo para comprender las funciones de los glicanos que contienen fucosa en las actividades fisiológicas y patológicas .

Mecanismo De Acción

Target of Action

The primary target of Naphthyl-alpha-L-fucoside, also known as 2-Naphthyl alpha-L-fucopyranoside, is the enzyme α-L-Fucosidase . This enzyme belongs to the glycoside hydrolase family 29 (GH29) and plays important roles in several biological processes . It is also used as a marker for detecting hepatocellular carcinoma .

Mode of Action

Naphthyl-alpha-L-fucoside acts as a chromogenic substrate for α-L-Fucosidase . Upon hydrolyzation by the enzyme, 2-naphthol is released . This compound can then couple with a suitable staining reagent, such as hexazonium p-rosaniline, to form the corresponding azo-dye .

Biochemical Pathways

The action of Naphthyl-alpha-L-fucoside primarily affects the biochemical pathways involving fucosides. α-L-Fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” . This can be employed for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs) .

Result of Action

The hydrolyzation of Naphthyl-alpha-L-fucoside by α-L-Fucosidase results in the release of 2-naphthol . This compound can then be detected by fluorescence analysis or form an azo-dye when coupled with a suitable staining reagent . This provides a useful tool for studying the activity of α-L-Fucosidase and the pathways it influences.

Análisis Bioquímico

Biochemical Properties

Naphthyl-alpha-L-fucoside plays a significant role in biochemical reactions, primarily as a substrate for alpha-L-fucosidases. Alpha-L-fucosidases are enzymes that hydrolyze the glycosidic bond between fucose and other sugars. In the presence of Naphthyl-alpha-L-fucoside, these enzymes catalyze the cleavage of the glycosidic bond, releasing naphthol and L-fucose. This interaction is crucial for studying the activity and specificity of alpha-L-fucosidases .

Cellular Effects

Naphthyl-alpha-L-fucoside influences various cellular processes by acting as a substrate for alpha-L-fucosidases. These enzymes are involved in the degradation of fucosylated glycoconjugates, which are essential components of cell membranes and extracellular matrices. By facilitating the breakdown of these glycoconjugates, Naphthyl-alpha-L-fucoside can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of fucosylated glycoconjugates can alter cell-cell interactions and modulate immune responses .

Molecular Mechanism

The molecular mechanism of Naphthyl-alpha-L-fucoside involves its interaction with alpha-L-fucosidases. Upon binding to the active site of the enzyme, Naphthyl-alpha-L-fucoside undergoes hydrolysis, resulting in the release of naphthol and L-fucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and lower the activation energy. The binding interactions between Naphthyl-alpha-L-fucoside and alpha-L-fucosidases are highly specific, ensuring efficient catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthyl-alpha-L-fucoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the hydrolysis of Naphthyl-alpha-L-fucoside by alpha-L-fucosidases can be monitored over time to assess enzyme activity and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s impact on cell signaling and metabolism is evaluated .

Dosage Effects in Animal Models

The effects of Naphthyl-alpha-L-fucoside vary with different dosages in animal models. At low doses, the compound can effectively serve as a substrate for alpha-L-fucosidases without causing significant toxicity. At high doses, Naphthyl-alpha-L-fucoside may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response .

Metabolic Pathways

Naphthyl-alpha-L-fucoside is involved in metabolic pathways related to the degradation of fucosylated glycoconjugates. The compound is hydrolyzed by alpha-L-fucosidases, releasing L-fucose, which can enter various metabolic pathways. L-fucose is a key component of glycoproteins and glycolipids, and its metabolism is essential for maintaining cellular function. The interaction of Naphthyl-alpha-L-fucoside with alpha-L-fucosidases highlights its role in regulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Naphthyl-alpha-L-fucoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can be hydrolyzed by alpha-L-fucosidases. The transport and distribution of Naphthyl-alpha-L-fucoside are crucial for its biochemical activity and effectiveness as a substrate .

Subcellular Localization

The subcellular localization of Naphthyl-alpha-L-fucoside is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where alpha-L-fucosidases are active. This localization ensures that Naphthyl-alpha-L-fucoside is efficiently hydrolyzed, allowing for precise regulation of cellular processes. The activity and function of Naphthyl-alpha-L-fucoside are closely linked to its subcellular distribution .

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJUQSUBZOKELZ-FITDYDNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212907 | |

| Record name | Naphthyl-alpha-L-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-05-9 | |

| Record name | 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63503-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthyl-alpha-L-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl-alpha-L-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl 6-deoxy-α-L-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?

A: While Naphthyl-alpha-L-fucoside is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making Naphthyl-alpha-L-fucoside unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.

Q2: What are the advantages of using Naphthyl-alpha-L-fucoside in biochemical assays for alpha-L-fucosidase activity?

A: Naphthyl-alpha-L-fucoside, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)

![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)

![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)